molecular formula C10H6BrClN2O B12910477 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one CAS No. 65269-62-7

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one

Cat. No.: B12910477
CAS No.: 65269-62-7
M. Wt: 285.52 g/mol
InChI Key: KKELJAAAXHXMRD-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-chloropyridazine and phenylhydrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for recycling solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-chloro-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.

    4-Bromo-5-chloro-2-phenylpyrimidin-4(3H)-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    4-Bromo-5-chloro-2-phenylpyrazin-2(1H)-one: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is unique due to the specific arrangement of its substituents and the presence of the pyridazine ring

Properties

CAS No.

65269-62-7

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

4-bromo-5-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C10H6BrClN2O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H

InChI Key

KKELJAAAXHXMRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Br

Origin of Product

United States

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